molecular formula C14H17N3O3S B2869944 3-(1-((2-Ethylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 2034277-91-1

3-(1-((2-Ethylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No. B2869944
CAS RN: 2034277-91-1
M. Wt: 307.37
InChI Key: FCFSNOYNHKYWDD-UHFFFAOYSA-N
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Description

The compound “3-(1-((2-Ethylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole” is a complex organic molecule that likely contains a pyrrolidine ring. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . It is a cyclic secondary amine and is also classified as a saturated heterocycle .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrrolidine itself is a colorless liquid that is miscible with water and most organic solvents .

Scientific Research Applications

Anticancer Applications

One study demonstrates the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, aiming to explore their anticancer activities. This research showcases the importance of the tetrahydropyridine (THP) derivatives and their potential enhancement of biological activity when incorporated with 1,3,4-oxadiazole derivatives. The synthesized compounds were evaluated for their cytotoxicity against MCF-7 breast cancer cell lines, displaying moderate cytotoxicity, indicating their potential as anticancer agents (Redda & Gangapuram, 2007).

Antibacterial Applications

Another significant area of application is in the development of antibacterial agents. A study on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant antibacterial activity. The synthesized compounds were screened against both Gram-negative and Gram-positive bacteria, showcasing their potential in combating bacterial infections (Khalid et al., 2016).

Antimicrobial and Cytotoxic Activities

Research into sulfonamidomethane linked heterocycles has shown promising antimicrobial and cytotoxic activities. Compounds with chloro substituent on the aromatic ring exhibited significant antibacterial and antifungal activities, while styryl oxadiazole compounds demonstrated appreciable cytotoxic activity against lung carcinoma cells, suggesting their utility as lead compounds in future studies (Swapna et al., 2013).

Antioxidant Applications

The antioxidant potential of novel derivatives is also a key area of application. A study on the design, synthesis, biological evaluation, and molecular docking of 1H-3-Indolyl derivatives as antioxidants highlighted the creation of high-efficiency antioxidants, particularly against ABTS (2,2'-azinobis (3-ethylbenzothiazoline-6-sulfonic acid)). The findings suggest the promising nature of these compounds in inhibiting ROS and serving as potential antioxidant agents (Aziz et al., 2021).

Insecticidal Activity

Lastly, the synthesis and evaluation of 3-(Ethylsulfonyl)-Pyridines bearing a trifluoromethyl-oxadiazole fragment for insecticidal activity represent an innovative approach in pesticide development. Although the bioassay results indicated moderate activity, the study lays the groundwork for future design optimizations of efficient insecticides (Zhong et al., 2020).

Future Directions

The design of new pyrrolidine compounds with different biological profiles is an active area of research in medicinal chemistry . This compound, with its complex structure, could potentially be of interest in future studies.

properties

IUPAC Name

3-[1-(2-ethylphenyl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-2-11-5-3-4-6-13(11)21(18,19)17-8-7-12(9-17)14-15-10-20-16-14/h3-6,10,12H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFSNOYNHKYWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1S(=O)(=O)N2CCC(C2)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-((2-Ethylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

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